3-(Bromomethyl)oxetane

Übersicht

Beschreibung

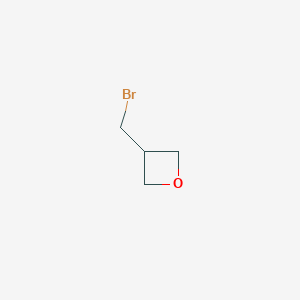

3-(Bromomethyl)oxetane is an organic compound with the molecular formula C4H7BrO. It features a four-membered oxetane ring with a bromomethyl group attached to one of the carbon atoms.

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including this compound, involves intramolecular cyclization.

Epoxide Ring Opening/Ring Closing: Another approach involves the ring-opening of epoxides followed by ring-closing to form the oxetane ring.

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Ring-Opening Reactions: Due to the strain in the four-membered ring, oxetanes, including this compound, are prone to ring-opening reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile and moderate temperatures to facilitate the substitution process.

Ring-Opening: Acidic or basic conditions can be employed, with common catalysts including sulfuric acid, hydrochloric acid, or sodium hydroxide.

Major Products:

- The major products of these reactions depend on the specific nucleophile or catalyst used. For example, substitution with sodium azide would yield an azide derivative, while ring-opening with a base might produce a diol or other linear compounds .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)oxetane is a chemical compound featuring a four-membered cyclic ether (oxetane ring) with a bromomethyl group attached at the third carbon position. It has the molecular formula CHBrO and the CAS number 1374014-30-8. It is a valuable intermediate and building block in organic synthesis.

Applications in Polymer Chemistry

This compound is useful in the creation of polymers and copolymers, which can be applied across various industries. The polymers may have applications for energetic and coating materials .

- Monomers with vinyl, allyl, homoallyl, and styryl groups at the 3-position can be prepared for polymer radical cure coatings .

- It can be processed further to prepare mono-substituted fluorinated alkyloxy-3-methyloxetane (FOX) monomers and prepolymers derived from the homo-polymerization and copolymerization of the FOX monomers .

- Polymers created with FOX monomers have increased thermal stability and oleophobicity .

Applications in Medicinal Chemistry

Oxetanes are used in medicinal chemistry as modulators of physicochemical properties of small molecules . this compound can be used to modify proteins .

- It can be used for chemoselective alkylation of cysteine .

- It can be reacted with proteins used as apoptotic markers, in drug formulation, and with a therapeutic antibody with a series of 3‐oxetane bromides, enabling the identification of novel handles and reactivity modes, while maintaining their intrinsic activity .

- The possibility to conjugate oxetane motifs into full‐length proteins has the potential to identify novel drug candidates as the next‐generation of peptide/protein therapeutics with improved physicochemical and biological properties .

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)oxetane in chemical reactions primarily involves its ability to undergo nucleophilic substitution and ring-opening reactions. The bromomethyl group acts as a leaving group, making the compound susceptible to attack by nucleophiles. The strain in the oxetane ring also contributes to its reactivity, allowing for ring-opening under appropriate conditions .

Vergleich Mit ähnlichen Verbindungen

3-Bromooxetane: Similar in structure but lacks the methyl group attached to the oxetane ring.

2-(Bromomethyl)oxetane: The bromomethyl group is attached to a different carbon in the oxetane ring, leading to different reactivity and applications.

3,3-Bis(bromomethyl)oxetane: Contains two bromomethyl groups, increasing its reactivity and potential for forming cross-linked polymers.

Uniqueness:

- 3-(Bromomethyl)oxetane is unique due to the specific positioning of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful building block for designing new compounds with desired properties .

Biologische Aktivität

3-(Bromomethyl)oxetane is an organic compound characterized by its four-membered oxetane ring and a bromomethyl group at the third carbon position. Its unique structure lends itself to various chemical reactivities, making it a valuable intermediate in organic synthesis and a candidate for medicinal applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the molecular formula and a molecular weight of approximately 151.00 g/mol. The compound's structure allows for significant reactivity, particularly in substitution and ring-opening reactions, which are essential for synthesizing more complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C4H7BrO |

| Molecular Weight | 151.00 g/mol |

| CAS Number | 1374014-30-8 |

| Solubility | Very soluble |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. It can form covalent bonds with these biomolecules, which is crucial for modulating their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or alter gene expression through interactions with transcription factors.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling Pathways : It modifies the activity of signaling proteins, impacting cellular responses.

- Gene Expression : The compound affects the expression of genes involved in metabolic pathways, suggesting potential roles in drug development .

- Metabolic Modulation : By influencing cellular metabolism, it may alter the overall metabolic state of cells.

Case Studies

Several studies have explored the biological implications of this compound:

-

Enzyme Interaction Study :

- A study demonstrated that this compound could act as a substrate for specific enzymes involved in carbon-bromine bond formation. This interaction was characterized by covalent bonding, essential for the stability of the resulting compounds.

- Polymerization Research :

- Toxicological Assessment :

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 3-(bromomethyl)oxetane, and how do reaction conditions influence yield?

- Methodological Answer : A key precursor, 3-(hydroxymethyl)oxetane, is synthesized via cyclization of 2,2-bis(hydroxymethyl)-1-propanol using excess diethyl carbonate and catalytic KOH in ethanol, yielding ~90% after distillation . Subsequent bromination of the hydroxymethyl group (e.g., using HBr/AcOH or Appel reaction conditions) produces this compound. Variations in brominating agents (e.g., PBr3 vs. CBr4) and solvent systems (THF vs. DCM) critically affect regioselectivity and purity. Safety protocols for handling HBr gas or corrosive reagents are essential .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is flammable (H226) and causes skin/eye irritation (H315/H319). Work under inert atmosphere (N2/Ar), use explosion-proof equipment, and wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in a locked, ventilated cabinet away from oxidizers. Spills require immediate neutralization with sodium bicarbonate and disposal as halogenated waste per EPA guidelines .

Q. How is this compound characterized analytically?

- Methodological Answer : Key characterization includes:

- 1H/13C NMR : Peaks at δ 4.6–4.8 ppm (oxetane ring protons) and δ 3.5–3.7 ppm (bromomethyl -CH2Br) confirm structure .

- GC-MS : Retention time and molecular ion ([M]+) at m/z 151.04 (C4H7BrO+) validate purity .

- Elemental Analysis : Br% should match theoretical values (e.g., ~52.8% for C5H8Br2O) .

Advanced Research Questions

Q. How can copolymerization of this compound be optimized to control polymer microstructure?

- Methodological Answer : In copolymerization with monomers like 3,3-dimethyloxetane, reactivity ratios (r1, r2) derived from the Fineman-Ross method predict sequence distribution. For example, cationic ring-opening polymerization using BF3·OEt2 as a catalyst at –20°C favors alternating copolymers due to steric hindrance from the bromomethyl group . Kinetic studies via in situ FTIR or GPC-MALLS track molecular weight evolution and branching .

Q. What strategies mitigate oxidative metabolism of this compound derivatives in drug discovery?

- Methodological Answer : Substitution at the 3-position reduces CYP3A4-mediated oxidation. For γ-secretase inhibitors, replacing cyclohexyl with 3-substituted oxetane lowers logP by 0.5–1.0 units, enhancing metabolic stability. In vitro microsomal assays (HLM/S9 fractions) with LC-MS/MS metabolite profiling identify vulnerable sites. Computational docking (e.g., Glide SP) predicts steric clashes between oxetane oxygen and CYP3A4 heme iron, rationalizing slower oxidation .

Eigenschaften

IUPAC Name |

3-(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRUQXJIWTVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601180 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374014-30-8 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.